N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide
Description
This compound is a benzoxazepine derivative featuring a 3-fluorobenzamide substituent. The ethyl group at the 4-position and the ketone at the 5-position of the tetrahydrobenzoxazepine core may influence its conformational stability and binding affinity.
For instance, BI85532 (5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-methoxybenzamide) shares the same benzoxazepine core but differs in the benzamide substituent (5-chloro-2-methoxy vs. 3-fluoro) .
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYGWGHXVZNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the ethyl and fluorobenzamide groups. Common reagents used in these reactions include ethyl bromide, fluorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols
Scientific Research Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of benzoxazepin compounds may exhibit significant antidiabetic activity. Specifically, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide has been investigated for its potential to modulate glucose metabolism and improve insulin sensitivity. This compound could serve as a lead structure for developing new medications targeting Type 1 and Type 2 diabetes .
Obesity Treatment
In addition to its antidiabetic effects, this compound has been studied for its role in obesity management. The ability of certain benzoxazepin derivatives to influence metabolic pathways makes them promising candidates for developing weight management therapies. The modulation of appetite-regulating hormones and lipid metabolism pathways are key areas of focus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have identified specific functional groups that enhance the compound's efficacy while minimizing side effects. For example:
| Functional Group | Effect on Activity |
|---|---|
| Ethyl group | Enhances lipophilicity and bioavailability |
| Fluoro substituent | Increases binding affinity to target receptors |
| Carbonyl group | Essential for biological activity |
This table summarizes how modifications to the compound can impact its therapeutic potential.
Preclinical Trials
In preclinical trials, this compound demonstrated promising results in reducing blood glucose levels in diabetic animal models. The compound's mechanism of action appears to involve enhancing insulin signaling pathways and promoting glucose uptake in peripheral tissues .
Clinical Implications
While clinical data on this specific compound is limited, related benzoxazepin derivatives have shown efficacy in human trials for managing diabetes and obesity. These findings suggest that this compound could be a valuable addition to the therapeutic arsenal against these conditions .
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural features, physicochemical properties, and inferred pharmacological behavior.
Table 1: Structural and Functional Comparison
Key Observations:
Benzoxazepine Core vs. Other Heterocycles :
- The target compound and BI85532 share the benzoxazepine core, which is distinct from the pyridine (diflufenican) or triazolone (sulfentrazone) systems in pesticidal analogs. The benzoxazepine scaffold may confer unique hydrogen-bonding capabilities and conformational rigidity compared to simpler heterocycles .
- Diflufenican and sulfentrazone, though structurally unrelated, highlight the role of fluorine/chlorine substituents in enhancing lipophilicity and target binding .
Substituent Effects: 3-Fluorobenzamide (Target): The fluorine atom at the meta position may reduce metabolic oxidation compared to unsubstituted benzamides. Its electronegativity could enhance interactions with polar residues in enzymatic pockets.
Physicochemical Properties :
- The target compound’s molecular weight (328.34 g/mol) is lower than BI85532 (374.82 g/mol), suggesting better bioavailability. However, the absence of a methoxy group may reduce solubility in polar solvents.
- Diflufenican and sulfentrazone exhibit higher molecular weights due to additional halogenation (e.g., trifluoromethyl groups), which correlates with their pesticidal persistence .
Research Findings and Inferences
- BI85532 : Preclinical studies indicate activity as a kinase inhibitor, with the benzoxazepine core critical for ATP-binding pocket interactions. The chloro-methoxy substituent may contribute to hydrophobic interactions absent in the fluoro analog .
- Pesticidal Analogs: Diflufenican’s trifluoromethyl group enhances herbicidal activity by inhibiting carotenoid biosynthesis, a mechanism less relevant to benzoxazepines but illustrative of fluorine’s role in agrochemical design .
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-fluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H20N2O
- Molecular Weight : 244.34 g/mol
This structure includes a benzoxazepine core, which is known for its diverse biological effects.
Antitumor Activity
Research indicates that compounds with a benzoxazepine scaffold exhibit significant antitumor properties. A study demonstrated that derivatives of benzoxazepine can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antiviral Activity
Recent studies have explored the antiviral potential of related tetrahydroisoquinoline derivatives against coronaviruses. The research highlights that certain modifications in the structure can enhance antiviral activity significantly. For example, some derivatives showed IC50 values as low as 47 µM against the OC-43 strain of coronavirus . While specific data on this compound is limited, its structural analogs suggest promising antiviral properties.
Neuroprotective Effects
Benzoxazepine derivatives have also been investigated for neuroprotective effects. Studies indicate that these compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions . The mechanism often involves the inhibition of oxidative stress and modulation of apoptotic pathways.
Case Study 1: Antitumor Efficacy
In a controlled study involving various benzoxazepine derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 22 |
| N-(4-ethyl...) | MCF-7 | 30 |
The results indicated that while N-(4-ethyl...) exhibited moderate activity compared to other tested compounds, it still holds potential for further optimization .
Case Study 2: Antiviral Screening
A screening of several tetrahydroisoquinoline derivatives against coronavirus strains yielded:
| Compound | Strain | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Avir-8 | OC-43 | 0.5 | 972 |
| Avir-7 | 229E | 1 | 280 |
| N-(4-ethyl...) | OC-43 | TBD | TBD |
These preliminary findings suggest that structural modifications could significantly enhance the antiviral efficacy of related compounds .
The biological activity of N-(4-ethyl...) can be attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cellular proliferation and viral replication.
- Modulation of Signaling Pathways : They may affect pathways such as PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and growth.
- Induction of Apoptosis : Many benzoxazepine derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. How to resolve conflicting biological activity data across different assay platforms?
- Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based calcium imaging vs. patch-clamp electrophysiology). Differences may arise from assay sensitivity or cell-line variability. Meta-analysis of dose-response curves (e.g., Hill slopes) identifies outliers .
Methodological Best Practices
- Synthetic Scale-Up : For gram-scale synthesis, ensure stoichiometric equivalence and controlled addition rates to prevent exothermic runaway reactions. Use jacketed reactors for temperature control .
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal quality for SCXRD. Slow evaporation at 4°C minimizes lattice defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
